molecular formula C11H12ClN3S2 B14373912 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide CAS No. 89914-39-6

3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide

Cat. No.: B14373912
CAS No.: 89914-39-6
M. Wt: 285.8 g/mol
InChI Key: KIVYOCLNNRBCAP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide is an organic compound that features a unique structure combining a chloromethyl group, a phenyl ring, and a sulfanylideneimidazolidine carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide typically involves the reaction of N-phenylimidazolidine-2-thione with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl chlorosulfate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase-transfer catalysts can enhance the efficiency of the chloromethylation process, allowing for large-scale synthesis with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to biological effects . The sulfanylideneimidazolidine moiety may also interact with metal ions or other cofactors, influencing enzymatic activity or signaling pathways .

Properties

CAS No.

89914-39-6

Molecular Formula

C11H12ClN3S2

Molecular Weight

285.8 g/mol

IUPAC Name

3-(chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide

InChI

InChI=1S/C11H12ClN3S2/c12-8-14-6-7-15(11(14)17)10(16)13-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)

InChI Key

KIVYOCLNNRBCAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1CCl)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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